L-Malic Acid

Pharmaceutical cocrystal formulation Chiral excipient selection Solid-state pharmaceutics

Researchers requiring enantiomerically pure L-malic acid for drug formulation often encounter racemic mixtures unsuitable for regulatory filings. BenchChem supplies authenticated L-malic acid with validated chiral purity. • Enantiospecific crystallization ensures reproducible solid-state properties for cocrystal/salt formation, unlike D-malic acid which yields amorphous material. • Preferred substrate for Lactobacillus malolactic enzyme (pH 4.9), enabling rapid deacidification in wine and cider fermentation. • USP-NF compliant with chiral HPLC purity verification; melting point 101-103°C, pKa1 3.40/pKa2 5.20. Bulk packaging available; ambient shipping.

Molecular Formula C4H6O5
Molecular Weight 134.09 g/mol
CAS No. 97-67-6
Cat. No. B142052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Malic Acid
CAS97-67-6
Synonyms(2S)-2-Hydroxybutanedioic Acid;  (-)-(S)-Malic Acid;  (-)-Hydroxysuccinic Acid;  (-)-L-Malic Acid;  (-)-Malic Acid;  (2S)-2-Hydroxybutanedioic Acid;  (2S)-2-Hydroxy-_x000B_succinic Acid;  (2S)-Malic Acid;  (S)-Malic Acid;  Apple Acid;  L-(-)-Malic Acid;  L-Apple Acid
Molecular FormulaC4H6O5
Molecular Weight134.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
InChIKeyBJEPYKJPYRNKOW-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water and alcohol;  1 gm in 0.8 ml water
1 g in 1.4 ml alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Malic Acid: Procurement & Product Profile


L-Malic acid (CAS 97-67-6) is the naturally occurring L-enantiomer of malic acid, a chiral dicarboxylic acid with molecular formula C4H6O5 and molecular weight 134.09 g/mol [1]. Unlike the synthetic racemic DL-mixture or the unnatural D-enantiomer, L-malic acid is the endogenous form present in biological systems, functioning as an essential intermediate in the Krebs cycle and contributing to the characteristic sour taste of fruits [2]. The compound exists as a white crystalline powder with a melting point of 101-103°C, water solubility of 558 g/L at 20°C, and pKa values of pKa1 = 3.40 and pKa2 = 5.20 [1][3].

1 Chiral L-enantiomer; natural Krebs cycle intermediate
2 Chiral resolution and stereochemical control studies
3 Fermentation substrate and food authenticity research

Why L-Malic Acid Cannot Be Substituted


L-Malic acid, D-malic acid, and DL-malic acid (racemic mixture) are not interchangeable in regulated applications or scientific research due to fundamental differences in stereospecific biological recognition, metabolic fate, and physicochemical performance [1]. The D-enantiomer is not naturally metabolized by mammalian systems and can produce distinct toxicological and pharmacokinetic profiles when compared to the L-form [2]. In pharmaceutical formulation, the enantiomeric identity determines crystallization behavior and solid-state properties that directly impact drug product stability and bioavailability [3]. Procurement decisions must therefore be guided by enantiomer-specific quantitative evidence rather than assuming functional equivalence among malic acid forms or other acidulant classes.

D-enantiomer lacks mammalian metabolic recognition; may not reproduce biological responses.

Racemic or D-form yields amorphous, deliquescent material instead of defined crystalline salts.

L-malic/total malic ratio shifts with synthetic adulteration, affecting authenticity verification.

L-Malic Acid Comparative Evidence


Enantiospecific Crystallization vs. D-Malic Acid

In mechanochemical reactions with the drug vinpocetine, L-malic acid exhibited enantiospecific crystallization behavior that was absent with D-malic acid. The L-malic acid system produced a free-flowing solid consisting of a new crystalline form (monoclinic space group P21, 1:1 molar ratio), while experiments with D-malic acid under identical conditions produced an amorphous and often deliquescent material [1]. The vinpocetine-D-malic acid system persistently showed unreacted drug, resulting in significantly worse dissolution performance compared to the pure vinpocetine-L-malic acid crystalline salt [1].

Crystallization Outcome
Head-to-head
L-form: crystalline salt
D-form: amorphous, deliquescent
Supports chiral excipient selection context
Mechanochemical cocrystal conditions
Pharmaceutical cocrystal formulation Chiral excipient selection Solid-state pharmaceutics

Malolactic Fermentation Stereospecificity

Mass spectrometric measurement of CO2 production in Lactobacillus collinoides demonstrated clear stereospecificity of the malolactic enzyme. At optimal pH 4.9, malolactic fermentation was more rapid (in both intact cells and cell extracts) when L-malic acid was used as substrate compared to D-malic acid or the racemic mixture [1]. Addition of L-malic acid (37 mM) to the growth medium increased MLE activity, whereas addition of the D-isomer alone or the racemic mixture resulted in lower enzymatic activities [1].

Fermentation Rate
Head-to-head
More rapid CO2 production with L-malic acid
Supports fermentation substrate specificity review
L. collinoides model, pH 4.9
Food fermentation Enzyme kinetics Beverage processing

Enantiomeric Impurity Quantification

The optical purity of L-malic acid is a Critical Quality Attribute in pharmaceutical applications, particularly as the active ingredient in compound electrolyte injections [1]. A validated RP-HPLC method with pre-column derivatization using (R)-1-(1-naphthyl)ethylamine achieved a resolution of 1.7 between D-malic acid and L-malic acid derivatization products, enabling accurate quantification of the D-enantiomer impurity in L-malic acid bulk drug substance [1]. USP-NF 2024 monographs specify system suitability requirements for malic acid impurity testing: resolution ≥2.5 for maleic acid/malic acid and ≥7.0 for malic acid/fumaric acid [2].

Impurity Quantification
Method context
Resolution 1.7 D-/L-malic acid by RP-HPLC
Enables enantiomeric purity testing
Pre-column derivatization method
Pharmaceutical quality control Chiral chromatography API purity analysis

Food Authenticity: L-Malic/Total Malic Ratio

L-Malic acid is the predominant acid in pure apple juice, and no D-malic acid should be present in authentic product [1]. Synthetic malic acid contains 50% D-malic acid, is less expensive, and can be used to create non-authentic apple juice economically [1]. A collaborative study involving 14 laboratories established that L-malic/total malic acid ratios of 0.9 or less are indicative of a non-authentic sample [1]. The method was adopted first action by AOAC INTERNATIONAL with coefficients of variation approximately 5% across all participating laboratories [1].

L-Malic/Total Ratio
Head-to-head
Threshold ≤0.9 indicates adulteration
Supports authenticity verification
AOAC collaborative study context
Food adulteration detection Chiral analysis Regulatory compliance

L-Malic Acid Application Scenarios


Pharmaceutical Cocrystal & Salt Formation

L-Malic acid enables the formation of pure, free-flowing crystalline salts with basic drug compounds—a capability not shared by D-malic acid, which produces amorphous, deliquescent material under identical conditions [1]. This enantiospecific crystallization behavior is critical for pharmaceutical formulation scientists developing cocrystals or salts to improve the dissolution kinetics and oral bioavailability of poorly soluble drug candidates. The use of L-malic acid (rather than racemic DL-malic acid or D-malic acid) ensures reproducible solid-state properties, manufacturability at scale, and regulatory acceptance of the final drug product. Procurement of L-malic acid with documented chiral purity is essential for this application [1].

Cider & Wine Malolactic Fermentation

In beverage fermentation processes requiring malolactic fermentation (MLF), L-malic acid serves as the kinetically preferred substrate for the malolactic enzyme in Lactobacillus species, with fermentation proceeding more rapidly with L-malic acid than with D-malic acid or racemic mixtures at the optimal pH of 4.9 [2]. Producers seeking efficient deacidification and flavor development in cider and wine should specify L-malic acid rather than synthetic DL-malic acid, as the D-enantiomer in racemic mixtures ferments more slowly and may remain as residual acid affecting final product sensory profile and stability [2].

Fruit Juice Authenticity Verification

Quality control laboratories and regulatory agencies rely on the L-malic/total malic acid ratio as a quantitative, AOAC-validated marker for detecting synthetic malic acid adulteration in apple juice and other fruit products. Authentic juice contains exclusively L-malic acid (ratio = 1.0), while adulteration with inexpensive synthetic DL-malic acid (which contains 50% D-malic acid) depresses the ratio to ≤0.9—a threshold that triggers regulatory non-compliance findings [3]. This application requires procurement of authenticated L-malic acid reference standards for calibration and validation of chiral analytical methods [3].

Parenteral Electrolyte Excipient

L-Malic acid is the active pharmaceutical ingredient in compound electrolyte injections used in critical care resuscitation. The optical purity of L-malic acid is a Critical Quality Attribute that must be controlled through validated analytical methods [4]. USP-NF 2024 monograph requirements mandate resolution ≥2.5 for maleic acid/malic acid and ≥7.0 for malic acid/fumaric acid impurities, with relative standard deviation ≤2.0% for system suitability [5]. Pharmaceutical manufacturers procuring L-malic acid for parenteral applications must verify compliance with these pharmacopeial specifications and ensure enantiomeric purity validated by chiral HPLC methods [4][5].

Application
Selection Property
Validation Focus
Pharmaceutical cocrystal research
Chiral salt formation capability
Solid-state characterization
Beverage fermentation research
Substrate stereospecificity
Fermentation kinetics monitoring
Food authenticity analysis
Enantiomeric ratio marker
Chiral method validation
Parenteral formulation research
Enantiomeric purity specification
Pharmacopeial impurity profiling

Technical Documentation Hub

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